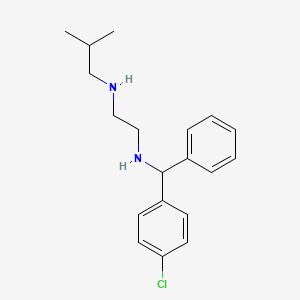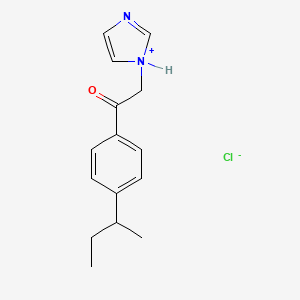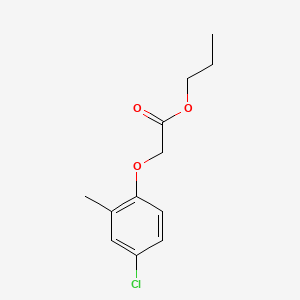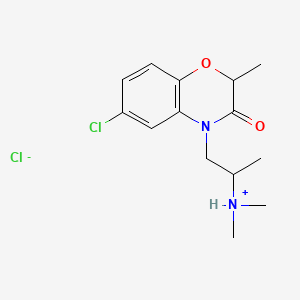
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzoxazinone core, a chloro substituent, and a dimethylaminopropyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride typically involves the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylaminopropyl Side Chain: This step may involve nucleophilic substitution reactions using dimethylamine and appropriate alkyl halides.
Formation of the Hydrochloride Salt: The final compound is often converted to its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or dimethylamino groups.
Reduction: Reduction reactions may target the benzoxazinone core or the chloro substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Benzoxazines are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
Pharmaceutical Development: The compound may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
Material Science: Benzoxazine-based polymers are used in coatings, adhesives, and composites. This compound may contribute to the development of new materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride will depend on its specific biological target. Generally, benzoxazines may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1,4-Benzoxazin-3-one: The parent compound without the chloro and dimethylaminopropyl substituents.
6-Chloro-4H-1,4-Benzoxazin-3-one: A similar compound with only the chloro substituent.
4-(2-(Dimethylamino)propyl)-4H-1,4-Benzoxazin-3-one: A compound with the dimethylaminopropyl side chain but lacking the chloro substituent.
Uniqueness
The presence of both the chloro and dimethylaminopropyl substituents in 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
57462-80-3 |
|---|---|
Molekularformel |
C14H20Cl2N2O2 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
1-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)propan-2-yl-dimethylazanium;chloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-9(16(3)4)8-17-12-7-11(15)5-6-13(12)19-10(2)14(17)18;/h5-7,9-10H,8H2,1-4H3;1H |
InChI-Schlüssel |
UPAMVMOKVCRLFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(C)[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-](/img/structure/B13759670.png)
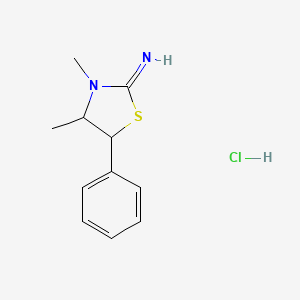
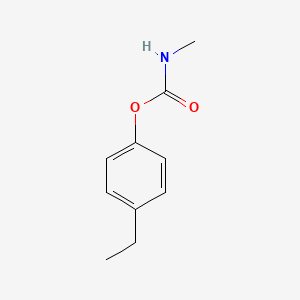
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)
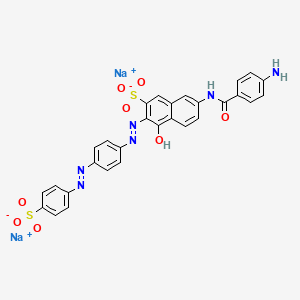


![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)



